molecular formula C16H13F3O3 B8173052 2-(Benzyloxy)-3-(2,2,2-trifluoroethoxy)benzaldehyde

2-(Benzyloxy)-3-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B8173052
M. Wt: 310.27 g/mol
InChI Key: NMPYFDGGZNGKLQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound with the molecular formula C16H13F3O3. This compound is characterized by the presence of a benzyloxy group and a trifluoroethoxy group attached to a benzaldehyde core. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable benzaldehyde derivative in the presence of a base such as sodium hydroxide.

    Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethanol and a suitable leaving group such as a halide.

    Final Assembly: The final compound is obtained by combining the benzyloxy and trifluoroethoxy intermediates under controlled conditions, often involving a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The benzyloxy and trifluoroethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxy or trifluoroethoxy groups.

Major Products:

    Oxidation: 2-(Benzyloxy)-3-(2,2,2-trifluoroethoxy)benzoic acid.

    Reduction: 2-(Benzyloxy)-3-(2,2,2-trifluoroethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-3-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-(2,2,2-trifluoroethoxy)benzaldehyde depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    2-(2,2,2-Trifluoroethoxy)benzaldehyde: Lacks the benzyloxy group, making it less complex and potentially less versatile in certain applications.

    2-(Benzyloxy)benzaldehyde: Does not have the trifluoroethoxy group, which may affect its chemical reactivity and biological activity.

Uniqueness: 2-(Benzyloxy)-3-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to the presence of both the benzyloxy and trifluoroethoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-phenylmethoxy-3-(2,2,2-trifluoroethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c17-16(18,19)11-22-14-8-4-7-13(9-20)15(14)21-10-12-5-2-1-3-6-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPYFDGGZNGKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2OCC(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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